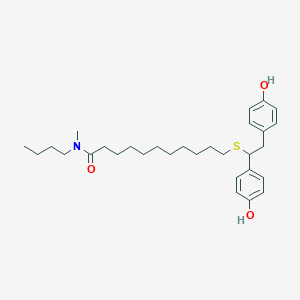
Bmbhtd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bmbhtd is a chemical compound that has been studied extensively in scientific research. It is a synthetic molecule that has shown promising results in various applications, including the synthesis of new materials, drug development, and biological research.
Mecanismo De Acción
The mechanism of action of Bmbhtd is not fully understood. However, it is believed to act as a modulator of various biological processes, including protein-protein interactions and enzyme kinetics. Bmbhtd has been shown to bind to specific target proteins, altering their activity and function. This modulation of protein activity can lead to various biological effects, including changes in cell signaling pathways and gene expression.
Efectos Bioquímicos Y Fisiológicos
Bmbhtd has been shown to have various biochemical and physiological effects. In vitro studies have shown that Bmbhtd can inhibit the activity of specific enzymes, including protein kinases and phosphatases. Bmbhtd has also been shown to modulate the activity of various transcription factors, leading to changes in gene expression. In vivo studies have shown that Bmbhtd can induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bmbhtd in lab experiments include its synthetic accessibility, high purity, and versatility in various applications. Bmbhtd has also been shown to have low toxicity, making it suitable for use in biological research. However, the limitations of using Bmbhtd in lab experiments include its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the study of Bmbhtd. One potential direction is the development of Bmbhtd-based therapeutics for the treatment of various diseases. Another potential direction is the use of Bmbhtd in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of Bmbhtd and its potential for use in biological research.
Conclusion:
In conclusion, Bmbhtd is a synthetic molecule that has shown promising results in various scientific research applications. Its synthesis method is complex, but its versatility and potential for use in drug development, material science, and biological research make it a valuable tool for scientists. Further studies are needed to fully understand the mechanism of action of Bmbhtd and its potential for use in future research.
Métodos De Síntesis
Bmbhtd is synthesized using a multistep process that involves the use of various chemical reagents and catalysts. The synthesis begins with the reaction of 2,4-dimethylphenol with 1,3-dibromopropane in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions, including bromination, deprotection, and coupling, to yield the final product.
Aplicaciones Científicas De Investigación
Bmbhtd has been used in various scientific research applications, including drug development, material science, and biological research. In drug development, Bmbhtd has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In material science, Bmbhtd has been used in the synthesis of new materials, including polymers and nanomaterials. In biological research, Bmbhtd has been used as a tool to study various biological processes, including protein-protein interactions and enzyme kinetics.
Propiedades
Número CAS |
155143-02-5 |
|---|---|
Nombre del producto |
Bmbhtd |
Fórmula molecular |
C30H45NO3S |
Peso molecular |
499.7 g/mol |
Nombre IUPAC |
11-[1,2-bis(4-hydroxyphenyl)ethylsulfanyl]-N-butyl-N-methylundecanamide |
InChI |
InChI=1S/C30H45NO3S/c1-3-4-22-31(2)30(34)13-11-9-7-5-6-8-10-12-23-35-29(26-16-20-28(33)21-17-26)24-25-14-18-27(32)19-15-25/h14-21,29,32-33H,3-13,22-24H2,1-2H3 |
Clave InChI |
FOQWMBMXFCBRBN-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)CCCCCCCCCCSC(CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
SMILES canónico |
CCCCN(C)C(=O)CCCCCCCCCCSC(CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Sinónimos |
BMBHTD N-butyl-N-methyl-13,14-bis(4'-hydroxyphenyl)-12-thiatetradecanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)

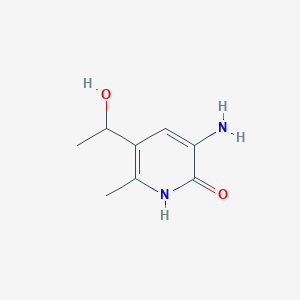
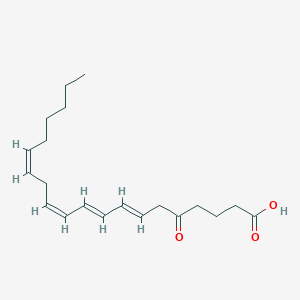
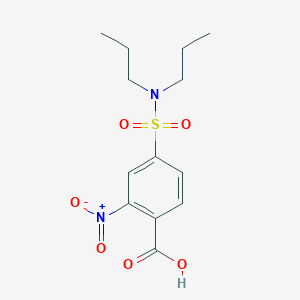
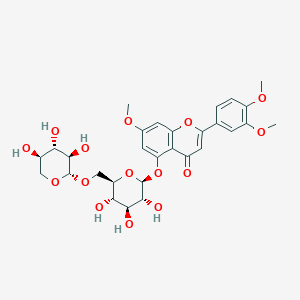
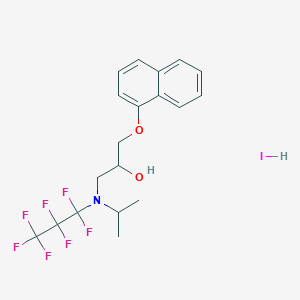
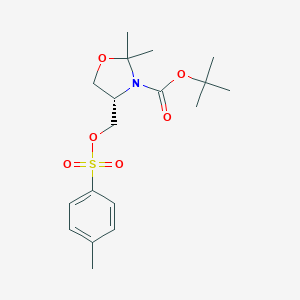
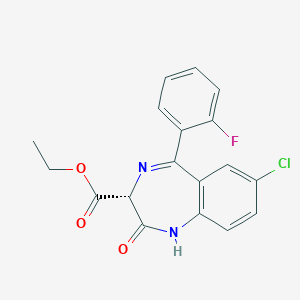
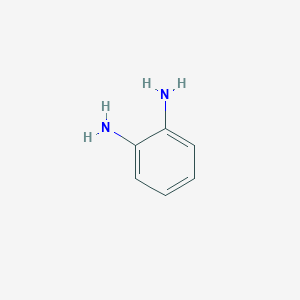
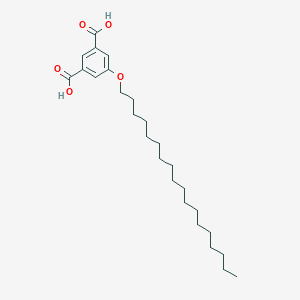
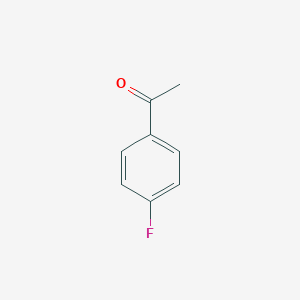
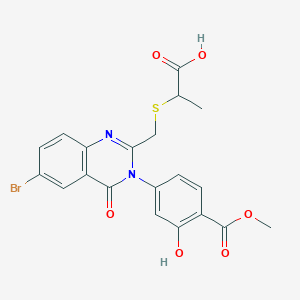
![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)